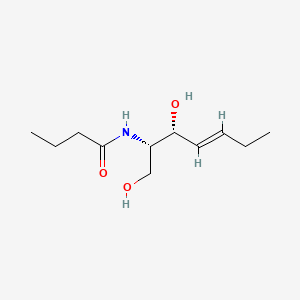

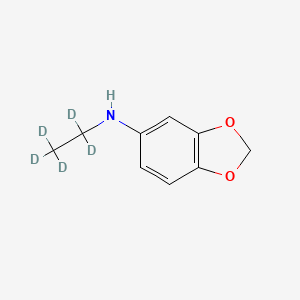

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside

カタログ番号 B565471

CAS番号:

1147438-51-4

分子量: 452.376

InChIキー: QDEIGUDBEORJET-SFFUCWETSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside is a chemical compound with the molecular formula C18H20N4O10 and a molecular weight of 452.37 . It is primarily used for research purposes .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It should be stored at -20°C .科学的研究の応用

Synthesis and Structural Studies

- Condensation and Disaccharide Formation: The compound plays a role in the synthesis of complex saccharides. For instance, condensation with specific galactopyranosides leads to the formation of crystalline disaccharide compounds, demonstrating its utility in creating structurally diverse saccharides (Matta & Barlow, 1977).

- Glycosylation and Spectroscopy Analysis: It is used in glycosylation reactions to produce disaccharide derivatives. The structures of these derivatives are often confirmed through nuclear magnetic resonance (NMR) spectroscopy, showcasing its importance in the study of carbohydrate chemistry (Matta, Rana, & Abbas, 1984).

Chemical Modifications and Derivative Synthesis

- Azido Group Reduction: The compound is integral in the synthesis of specific mannopyranosides. The selective reduction of the azido group in related compounds followed by acetylation demonstrates the versatility of this compound in creating a variety of chemical structures (Krist et al., 2003).

- Formation of Glycoside Derivatives: It's also used in the synthesis of p-nitrophenyl glycosides of D-galactose, modified with azido and amino groups, highlighting its role in the development of modified saccharides for biochemical studies (윤신숙 et al., 1996).

Biochemical Applications

- Enzyme Inhibition Studies: Derivatives of this compound are synthesized for use as ligands in the purification of enzymes like 2-acetamido-2-deoxy-β- D -glucosidase by affinity chromatography, contributing to enzymology and protein purification techniques (Jones et al., 1974).

- Chemoselective Reduction Studies: It's involved in the chemoselective reduction of azides to form acetamido-deoxy mannopyranosides, highlighting its role in the study of chemical selectivity and efficiency in synthesis (Popelová et al., 2005).

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEIGUDBEORJET-SFFUCWETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858511 |

Source

|

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4R,5R,6R)-3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

CAS RN |

1147438-51-4 |

Source

|

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

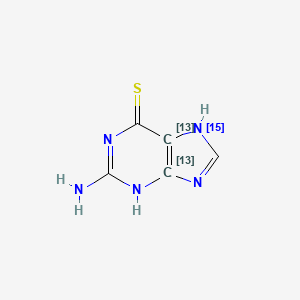

2-Amino-3,7-dihydropurine-6-thione

1330266-29-9

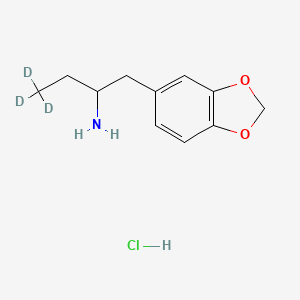

rac Benzodioxole-5-butanamine-d3 Etaydrochloride

1217180-38-5

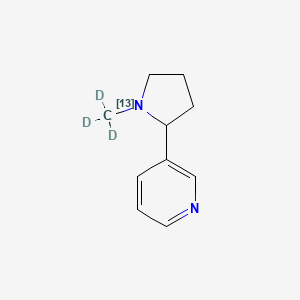

(+/-)-Nicotine-13CD3

909014-86-4

(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol

1644541-00-3

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)